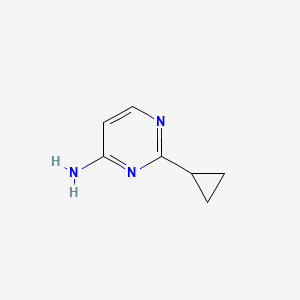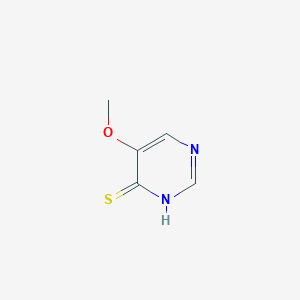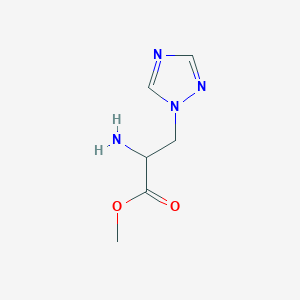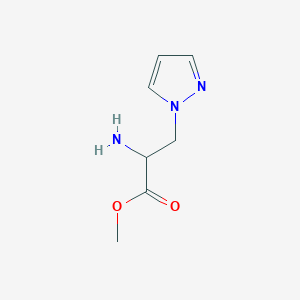
1-(3,4-Difluorophenyl)-3-(prop-2-yn-1-yl)urea
Descripción general
Descripción
1-(3,4-Difluorophenyl)-3-(prop-2-yn-1-yl)urea is a chemical compound with the molecular formula C10H8F2N2O . It has a molecular weight of 210.18 . This compound is typically used for research purposes .
Molecular Structure Analysis
The IUPAC name for this compound is N-(3,4-difluorophenyl)-N’- (2-propynyl)urea . The InChI code is 1S/C10H8F2N2O/c1-2-5-13-10(15)14-7-3-4-8(11)9(12)6-7/h1,3-4,6H,5H2,(H2,13,14,15) .Aplicaciones Científicas De Investigación
Optical and Nonlinear Optical Properties
1-(3,4-Difluorophenyl)-3-(prop-2-yn-1-yl)urea and similar compounds have been studied for their electronic and optical properties. For instance, research on a related chalcone derivative revealed significant electro-optic properties, including a high second harmonic generation efficiency, making these materials potentially useful for optoelectronic device fabrications (Shkir et al., 2018).
Crystal Structure Analysis
The crystal structure of compounds similar to 1-(3,4-Difluorophenyl)-3-(prop-2-yn-1-yl)urea has been extensively studied. These studies involve the use of techniques like X-ray diffraction and Density Functional Theory (DFT) calculations to understand the molecular structure and potential applications of these compounds (Sun et al., 2022), (Rahmani et al., 2018).
Inhibition of Chitin Synthesis
Certain derivatives of 1-(3,4-Difluorophenyl)-3-(prop-2-yn-1-yl)urea, particularly in the benzoylphenyl urea class, have been explored for their ability to inhibit chitin synthesis, potentially making them useful in insect control (Zhong et al., 1998), (Deul et al., 1978).
Chemical Sensing Applications
The derivatives of 1-(3,4-Difluorophenyl)-3-(prop-2-yn-1-yl)urea have been used in the development of chemical sensors. For example, urea-linked 1,2,3-triazole based sensors have been synthesized for selective sensing of fluoride ions, demonstrating the versatile application of these compounds in chemical detection and analysis (Rani et al., 2020).
Molecular Device Fabrication
Some derivatives have been explored in the self-assembly of molecular devices, where they are used as components in complex molecular systems. This includes the formation of cyclodextrin complexes and photoisomerization processes, which are critical for the development of advanced molecular devices (Lock et al., 2004).
Propiedades
IUPAC Name |
1-(3,4-difluorophenyl)-3-prop-2-ynylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F2N2O/c1-2-5-13-10(15)14-7-3-4-8(11)9(12)6-7/h1,3-4,6H,5H2,(H2,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPDKISSXMVNCNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCNC(=O)NC1=CC(=C(C=C1)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Difluorophenyl)-3-(prop-2-yn-1-yl)urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



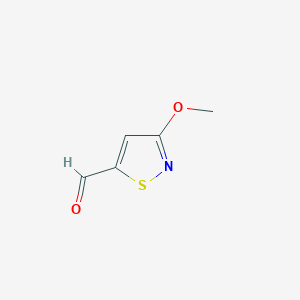
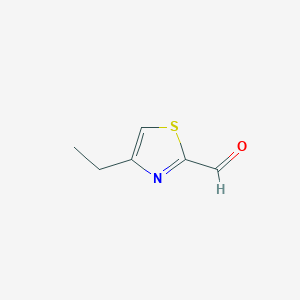
![(6R,7R)-7-Amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic acid](/img/structure/B1419498.png)

![4-[(3-Methylbenzyl)oxy]piperidine hydrochloride](/img/structure/B1419501.png)
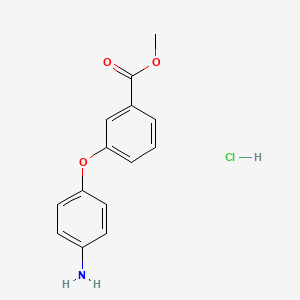
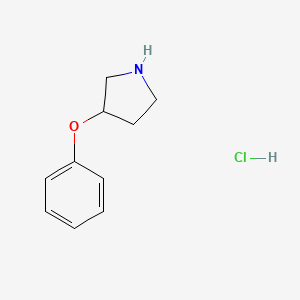

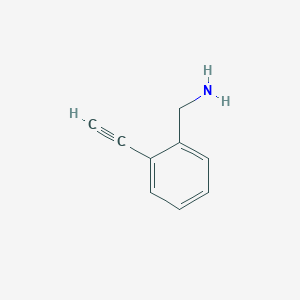
![5-Methoxy-1H-benzo[D]imidazole-2-carbaldehyde](/img/structure/B1419511.png)
